Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate
Overview
Description
Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a bromophenylthio moiety, and a methylpropanoate backbone
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases .
Mode of Action
It’s known that the tert-butyl group has a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have shown a wide spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-bromothiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of tert-butyl 2-(phenylthio)-2-methylpropanoate.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be employed.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents are often used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tert-butyl 2-(phenylthio)-2-methylpropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Tert-butyl 2-(phenylthio)-2-methylpropanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tert-butyl 2-(4-chlorophenylthio)-2-methylpropanoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Tert-butyl 2-(4-fluorophenylthio)-2-methylpropanoate: The fluorine atom imparts different electronic properties compared to bromine, influencing its chemical behavior.
Uniqueness: Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNUPKFIWSYGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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